molecular formula C18H22N4O2S B2904941 5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-69-8

5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2904941
CAS No.: 869342-69-8
M. Wt: 358.46
InChI Key: BOEIQXGDEBLHCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and understanding the mechanisms of its reactions .


Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, optical activity, etc. It also includes studying the compound’s chemical stability and reactivity .

Scientific Research Applications

Antimicrobial Activities

Some derivatives of 1,2,4-triazole, a core component similar to the chemical structure , have been synthesized and evaluated for their antimicrobial activities. These compounds have shown moderate to good activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized and showed antimicrobial activity, highlighting the significance of the triazole and thiazolo moieties in antimicrobial research (El‐Kazak & Ibrahim, 2013).

Anticancer Applications

Compounds with the triazolo[1,5-a]pyridine moiety, structurally related to the query compound, have been modified to improve anticancer effects with reduced toxicity. These modifications have led to the development of derivatives with potent antiproliferative activities against human cancer cell lines, suggesting their potential as anticancer agents with low toxicity (Wang et al., 2015).

Cardiovascular Research

1,2,4-Triazolo[1,5-a]pyrimidines, which share a similar heterocyclic framework with the compound , have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. Among these, certain derivatives have demonstrated significant potential as cardiovascular agents, showing more potent coronary vasodilating activity than existing drugs (Sato et al., 1980).

Insecticidal Applications

New heterocyclic compounds incorporating a thiadiazole moiety, similar to the structural theme of the query compound, have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research suggests the potential use of such compounds in developing new insecticidal agents (Fadda et al., 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards. It often involves both experimental studies and computational predictions .

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-3-24-14-8-6-13(7-9-14)15(21-10-4-5-11-21)16-17(23)22-18(25-16)19-12(2)20-22/h6-9,15,23H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEIQXGDEBLHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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